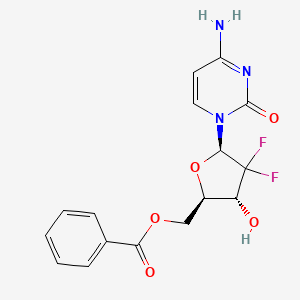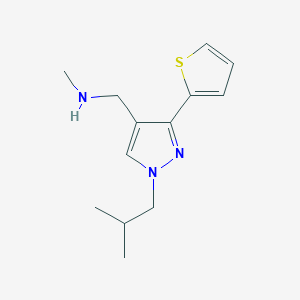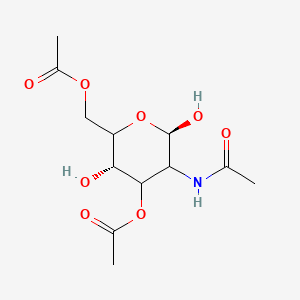
Gemcitabine 5-Benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemcitabine 5-Benzoate is a derivative of Gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is known for its efficacy in treating various types of cancer, including pancreatic, lung, breast, and ovarian cancers . The benzoate derivative is designed to enhance the pharmacokinetic properties of Gemcitabine, potentially improving its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gemcitabine 5-Benzoate typically involves the protection of the hydroxyl groups on the ribose moiety of Gemcitabine. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine to form the benzoate ester . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Gemcitabine 5-Benzoate undergoes various chemical reactions, including:
Hydrolysis: The benzoate ester can be hydrolyzed back to Gemcitabine under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Gemcitabine.
Oxidation and Reduction: Various oxidized or reduced forms of the benzoate ester.
Scientific Research Applications
Gemcitabine 5-Benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the delivery and efficacy of Gemcitabine in cancer treatment.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Gemcitabine 5-Benzoate exerts its effects through the same mechanism as Gemcitabine. Once inside the cell, it is phosphorylated by deoxycytidine kinase to form active metabolites, including Gemcitabine diphosphate and Gemcitabine triphosphate . These metabolites inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. The benzoate ester may enhance the stability and cellular uptake of the compound, leading to increased efficacy .
Comparison with Similar Compounds
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: A purine analog with similar mechanisms of action.
Capecitabine: A prodrug that is metabolized to 5-fluorouracil, used in cancer therapy.
Comparison: Gemcitabine 5-Benzoate is unique due to its benzoate ester, which may improve its pharmacokinetic properties compared to other nucleoside analogs. This modification can lead to better stability, bioavailability, and potentially enhanced therapeutic outcomes .
Properties
Molecular Formula |
C16H15F2N3O5 |
|---|---|
Molecular Weight |
367.30 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(22)10(8-25-13(23)9-4-2-1-3-5-9)26-14(16)21-7-6-11(19)20-15(21)24/h1-7,10,12,14,22H,8H2,(H2,19,20,24)/t10-,12-,14-/m1/s1 |
InChI Key |
HUKCAJBXEFDRFD-MPKXVKKWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)


![(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13426678.png)
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13426687.png)
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide](/img/structure/B13426690.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)




![Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13426721.png)
